N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride
Description
Properties
CAS No. |
213182-98-0 |
|---|---|
Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C19H22ClN/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
FQRZDSKPENEPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of 2,6-Diisopropylaniline
The most widely reported method involves the reaction of 2,6-diisopropylaniline with benzoyl chloride derivatives under nucleophilic acyl substitution conditions. A two-step protocol is typically employed:
Formation of the Imine Intermediate :
Chlorination with Thionyl Chloride (SOCl₂) :
Key Reaction Parameters :
Direct Chlorination of Benzenecarboximidic Acid
An alternative one-pot synthesis utilizes benzenecarboximidic acid and 2,6-diisopropylaniline in the presence of phosphorus pentachloride (PCl₅):
$$
\text{C₆H₅C(=NH)OH} + \text{C₁₂H₁₈N} + \text{PCl₅} \rightarrow \text{C₁₉H₂₂ClN} + \text{POCl₃} + \text{HCl}
$$
Advantages :
- Eliminates the need for intermediate isolation, reducing production time.
- PCl₅ acts as both a chlorinating agent and a dehydrating agent, enhancing reaction efficiency.
Limitations :
- Requires rigorous moisture exclusion to prevent hydrolysis of PCl₅.
- Generates corrosive byproducts (e.g., POCl₃), necessitating specialized equipment.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Recent patents describe the use of continuous flow reactors to optimize large-scale synthesis:
Reactor Configuration :
Chlorination Module :
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68–72% | 85–89% |
| Purity (HPLC) | 95–97% | 98–99% |
| Reaction Time | 8–10 hours | 2–3 hours |
| Byproduct Formation | 5–7% | <1% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve reaction kinetics by stabilizing charged intermediates:
- DMF : Enhances nucleophilicity of 2,6-diisopropylaniline but may lead to side reactions at elevated temperatures.
- Acetonitrile : Preferred for continuous flow systems due to low viscosity and compatibility with in-line analytics.
Table 2: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 71 | 95 |
| Acetonitrile | 37.5 | 88 | 99 |
| DMF | 36.7 | 82 | 97 |
Catalytic Additives
- Triethylamine (Et₃N) : Scavenges HCl, preventing protonation of the amine.
- 4-Dimethylaminopyridine (DMAP) : Accelerates imine formation via nucleophilic catalysis (yield increase: 12–15%).
Purification and Analytical Validation
Recrystallization Techniques
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 3.45 (septet, 2H, CH(CH₃)₂), 7.20–7.60 (m, 8H, aromatic).
- FT-IR : ν(C=N) at 1630 cm⁻¹, ν(C-Cl) at 750 cm⁻¹.
Table 3: Analytical Data Summary
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹³C NMR | 155.2 ppm (C=N) | Imidoyl chloride group |
| Mass Spec | m/z 299.8 [M]⁺ | Molecular ion |
| HPLC | tᵣ = 6.72 min (99.5% area) | Purity assessment |
Chemical Reactions Analysis
Reaction Mechanisms and Types
The compound exhibits reactivity primarily through its electrophilic imidoyl chloride group , enabling nucleophilic substitution, oxidation, and reduction reactions.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
| Reagent | Reaction Product | Conditions |
|---|---|---|
| Amine | Imidoyl amide | DMF/DMSO, RT |
| Alcohol | Imidoyl ester | DMF/DMSO, RT |
| Thiol | Imidoyl thioester | DMF/DMSO, RT |
Oxidation
Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid modify the imidoyl group, though specific products are not detailed in available literature.
Reduction
Reduction using lithium aluminum hydride or sodium borohydride likely targets the imidoyl chloride moiety, though exact outcomes require further experimental validation.
Structural Comparisons
While not directly reactive analogs, related compounds like N-(2,6-diisopropylphenyl)benzamide (PubChem CID 709320) share structural motifs but differ in reactivity due to the absence of the imidoyl chloride group .
| Compound | Key Functional Group | Reactivity |
|---|---|---|
| N-[2,6-Di(propan-2-yl)phenyl]benzamide | Amide | Lower nucleophilic substitution |
| N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride | Imidoyl chloride | High electrophilicity, versatile substitution |
Mechanistic Insights
The 2,6-diisopropylphenyl group introduces steric bulk, potentially influencing reaction kinetics by limiting access to the reactive site. This substitution pattern may enhance selectivity in protein-ligand interactions or enzymatic modifications.
Scientific Research Applications
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved include covalent bonding with amino acid residues and disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Carboximidoyl chlorides share a general structure (Ar–N=C–Cl), but substituents on the aryl (Ar) group significantly modulate reactivity. Below is a comparative analysis with structurally related compounds:
Key Findings :
- Steric Effects : The 2,6-diisopropyl group in the target compound reduces nucleophilic substitution rates compared to less hindered analogs (e.g., N-phenyl derivatives) .
- Thermal Stability : Enhanced stability is observed in ortho-disubstituted analogs due to restricted rotation around the N–C(aryl) bond, as validated by crystallographic studies .
- Coordination Chemistry : Unlike N-phenyl analogs, the target compound forms fewer stable metal complexes, likely due to excessive steric demands .
Crystallographic and Computational Insights
Tools like SHELX and Mercury CSD are critical for analyzing bond lengths, angles, and packing motifs. For example:
- Bond Lengths : The C–N bond in the target compound (1.35 Å) is shorter than in N-phenyl analogs (1.38 Å), indicating greater electron withdrawal by the diisopropyl group .
- Packing Motifs : The bulky substituents prevent close π-stacking interactions, leading to isolated molecular units in the crystal lattice, as visualized via Mercury CSD .
Pharmacological Relevance
For instance, Benzathine benzylpenicillin (a β-lactam antibiotic) shares structural complexity but differs in functional groups and biological targeting .
Biological Activity
N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenecarboximidoyl moiety attached to a diisopropylphenyl group. Its structure can be represented as follows:
This structure is significant for its interaction with biological targets, particularly through the azomethine functional group (C=N), which is known to enhance biological activity in various compounds.
Antimicrobial Activity
Research indicates that Schiff bases and their metal complexes exhibit significant antimicrobial properties. The azomethine nitrogen in such compounds plays a crucial role in binding to metal ions, which enhances their efficacy against bacteria and fungi. Studies have shown that derivatives similar to this compound exhibit potent antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Table 1: Antimicrobial Activity of Schiff Bases
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[2,6-Di(propan-2-yl)phenyl]... | E. coli | 32 µg/mL |
| N-[2,6-Di(propan-2-yl)phenyl]... | S. aureus | 16 µg/mL |
| N-[2,6-Di(propan-2-yl)phenyl]... | C. albicans | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, derivatives similar to this compound have shown efficacy against several cancer cell lines by inhibiting proliferation and promoting programmed cell death .
Case Study:
A study involving a related Schiff base demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Complexation: The ability to form complexes with metal ions enhances its antimicrobial and anticancer activities.
- Reactive Oxygen Species Generation: These compounds can induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition: Some Schiff bases inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride, and how can reaction purity be ensured?
- Methodological Answer : The compound is structurally analogous to intermediates used in fluorination reagents like PhenoFluor mixtures. A viable route involves coupling 2,6-diisopropylaniline with benzoyl chloride derivatives under anhydrous conditions, followed by chlorination using agents like thionyl chloride. Purity is ensured via recrystallization (e.g., from dichloromethane/hexane) and monitoring by / NMR for characteristic shifts (e.g., imidoyl chloride C=N at ~160 ppm). Reaction progress should be tracked via TLC with UV/iodine visualization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (, , DEPT-135) identifies substituent environments, while IR confirms the C-Cl stretch (~750 cm).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX-97 or SHELXL-2018 refines molecular geometry. For example, a related benzimidoyl chloride derivative (Acta Cryst. E, 2013) reported a mean C–C bond length of 1.39 Å and R-factor of 0.062, validated via PLATON for symmetry and ADDSYM for missed symmetry .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters for bulky isopropyl groups. For disorder, apply PART instructions to split occupancies. Validate with Mercury’s void analysis to detect solvent-accessible regions and check hydrogen bonding via Mogul/ConQuest databases. Cross-validate with Hirshfeld surfaces to resolve packing ambiguities .
Q. What mechanistic insights exist for reactions involving this compound, particularly in fluorination or coupling chemistry?
- Methodological Answer : The compound’s imidoyl chloride group acts as an electrophilic site in SNAr or Pd-catalyzed cross-couplings. For fluorination (e.g., PhenoFluor analogs), mechanistic studies using NMR and DFT calculations (Gaussian-09/B3LYP) can track Cl/F exchange kinetics. Monitor intermediates via LC-MS and isolate by flash chromatography (hexane/EtOAc gradients). Contradictions in regioselectivity may arise from steric hindrance of the 2,6-diisopropylphenyl group, requiring Hammett plots or Eyring analysis to resolve .
Q. How do steric and electronic properties influence this compound’s reactivity in catalytic systems?
- Methodological Answer : The 2,6-diisopropylphenyl group imposes significant steric bulk (Tolman cone angle >170°), which can be quantified via SC-XRD (e.g., dihedral angles between aryl rings). Electrostatic potential maps (Mercury/DFT) reveal electron-deficient regions at the imidoyl chloride. Reactivity in palladium catalysis (e.g., Buchwald-Hartwig) requires ligands like XPhos to circumvent steric inhibition, monitored by NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
